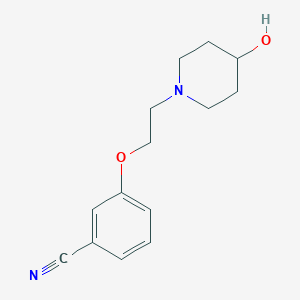
3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile is an organic compound with the molecular formula C14H18N2O2 It is characterized by the presence of a benzonitrile group attached to a piperidine ring via an ethoxy linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile typically involves the reaction of 4-hydroxypiperidine with 3-(2-bromoethoxy)benzonitrile. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the piperidine attacks the bromoethoxy group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3-(2-(4-oxopiperidin-1-yl)ethoxy)benzonitrile.
Reduction: Formation of 3-(2-(4-aminopiperidin-1-yl)ethoxy)benzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-(4-Aminopiperidin-1-yl)ethoxy)benzonitrile
- 3-(2-(4-Methoxypiperidin-1-yl)ethoxy)benzonitrile
- 3-(2-(4-Methylpiperidin-1-yl)ethoxy)benzonitrile
Uniqueness
3-(2-(4-Hydroxypiperidin-1-yl)ethoxy)benzonitrile is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from similar compounds that may lack this functional group or possess different substituents.
Propiedades
Fórmula molecular |
C14H18N2O2 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
3-[2-(4-hydroxypiperidin-1-yl)ethoxy]benzonitrile |
InChI |
InChI=1S/C14H18N2O2/c15-11-12-2-1-3-14(10-12)18-9-8-16-6-4-13(17)5-7-16/h1-3,10,13,17H,4-9H2 |
Clave InChI |
HURBWQYOLYTZHZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)CCOC2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (1R,5S,6R)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14889857.png)
![4-[(2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14889861.png)












